molecular formula C15H12N2O7 B4796930 [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate

[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate

Cat. No.: B4796930
M. Wt: 332.26 g/mol
InChI Key: XEHHJKGFLUHKLP-UHFFFAOYSA-N
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Description

[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate is a synthetic heterocyclic hybrid molecule designed for advanced antibacterial research. This compound integrates a nitroaromatic pharmacophore, similar to that found in antimicrobial nitroimidazoles like metronidazole, with a furan-carbonyl moiety . The nitroaromatic group is a known prodrug that can be selectively reduced by bacterial enzymes under anaerobic conditions, generating toxic radical species that cause DNA damage and inhibit synthesis, leading to cell death . The strategic fusion of this subunit with a furan-based component is a contemporary approach in medicinal chemistry to create novel molecular hybrids. Such hybrids aim to overcome antibiotic resistance, a major global health challenge exemplified by multi-drug resistant ESKAPE pathogens, through dual-targeting mechanisms or improved bacterial uptake . Researchers are investigating this compound and its analogs to evaluate its efficacy against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Its primary research value lies in the development of new antibacterial agents and as a chemical tool for studying structure-activity relationships in heterocyclic hybrids. Specific study results, including minimum inhibitory concentration (MIC) values and mechanistic details, will be determined through ongoing biological evaluation.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O7/c18-12(10-3-5-11(6-4-10)17(21)22)9-24-14(19)8-16-15(20)13-2-1-7-23-13/h1-7H,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHHJKGFLUHKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733634
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate typically involves the following steps:

    Formation of the nitrophenyl intermediate: This can be achieved by nitration of a suitable phenyl precursor.

    Coupling with furan-2-carbonylamino acetate: The nitrophenyl intermediate is then coupled with furan-2-carbonylamino acetate under specific conditions, often involving a catalyst and a solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale nitration: Using controlled conditions to ensure safety and efficiency.

    Automated coupling reactions: Utilizing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation to form various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine, leading to different functionalized products.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

    Oxidation: Oxidized nitrophenyl derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological assays: Utilized in various assays to study enzyme interactions and inhibition.

    Drug development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Therapeutic agents: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

    Material science: Used in the development of new materials with specific electronic or optical properties.

    Polymer chemistry: Incorporated into polymers to modify their physical properties.

Mechanism of Action

The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan moiety can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrophenyl Groups

Table 1: Comparison of Nitrophenyl-Containing Esters
Compound Name Key Structural Features Unique Properties/Applications Reference
[2-(4-Nitrophenyl)-2-oxoethyl] acetate Lacks furan-2-carbonylamino group Simpler synthesis; used as a nitroaromatic precursor
Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate Ethoxycarbonyl substituent at the 3-position Enhanced lipophilicity; potential for drug delivery
2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate Dichlorobenzoyl group instead of furan moiety Higher halogenated reactivity; antimicrobial applications

Key Insights :

  • The 4-nitrophenyl group in the target compound distinguishes it from 3-nitro-substituted analogs (e.g., compound in ), which exhibit altered electronic effects and steric hindrance.

Analogues with Furan Moieties

Table 2: Furan-Containing Derivatives
Compound Name Substituent Variations Impact on Properties Reference
[2-(Carbamoylamino)-2-oxoethyl] 2-(6-methoxy-1-benzofuran-3-yl)acetate Methoxy-benzofuran instead of furan Enhanced aromaticity; altered solubility
[2-(Diethylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate Quinoline-furan hybrid Broader pharmacological potential (e.g., antimalarial)
[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-trichlorophenoxy)acetate Trichlorophenoxy group Increased hydrophobicity; herbicide applications

Key Insights :

  • The furan-2-carbonylamino group in the target compound provides a balance of hydrogen-bonding capacity (via the amide) and π-π interactions (via the furan ring), unlike methoxy-benzofuran derivatives, which prioritize lipophilicity .
  • Hybrid structures with quinoline (e.g., ) exhibit expanded bioactivity profiles but require more complex synthesis.

Role of Substituent Positioning and Electronic Effects

Table 3: Electronic and Steric Effects of Substituents
Compound Feature Effect on Reactivity/Activity Example Compound
4-Nitrophenyl group Strong electron-withdrawing; stabilizes intermediates Target compound
Furan-2-carbonylamino group Moderate H-bonding; planar geometry for stacking Target compound
3-Nitrophenyl substitution Altered electronic distribution; meta-directing effects Compound in
Chlorophenyl substituents Increased electrophilicity; halogen bonding Compound in

Key Insights :

  • The para-position of the nitro group in the target compound maximizes resonance stabilization, whereas meta-nitro analogs (e.g., ) exhibit reduced conjugation efficiency.
  • Furan-2-carbonylamino offers a unique combination of rigidity (from the furan ring) and flexibility (from the acetamide linker), enhancing target selectivity in biological systems .

Physicochemical Properties :

  • LogP: Estimated ~2.5–3.0 (higher than non-furan analogs due to aromaticity).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO), lower than carboxylate derivatives.

Biological Activity

The compound [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate is a synthetic organic molecule with potential biological activity. Its structure includes a nitrophenyl group and a furan-2-carbonylamino moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula: C15H12N2O7
  • Molecular Weight: 332.26 g/mol
  • IUPAC Name: this compound
  • InChI Key: InChI=1/C15H12N2O7/c18-12(10-3-5-11(6-4-10)17(21)22)9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Reactive Intermediates Formation: The reduction of the nitro group can generate reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects.
  • Antioxidant Activity: There is evidence suggesting that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative damage.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of nitrophenyl compounds showed cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.3

These findings suggest that the compound may have potential as a chemotherapeutic agent.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound could be explored further for its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Study on Nitrophenyl Derivatives: A comprehensive study evaluated various nitrophenyl derivatives for their anticancer and antimicrobial activities, finding promising results for compounds with similar structural features as this compound .
  • Mechanistic Insights: Another research article provided insights into the mechanisms by which these compounds exert their biological effects, highlighting the role of reactive oxygen species (ROS) in mediating cytotoxicity in cancer cells .
  • Pharmacokinetics and Toxicology: Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution profiles, although further studies are required to assess toxicity and long-term effects .

Q & A

Basic Synthesis Methods

Q: What are the standard synthetic routes for [2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate, and how can researchers ensure reproducibility? A: The compound is synthesized via multi-step reactions:

  • Step 1: Preparation of the 2-(4-nitrophenyl)-2-oxoethyl acetate core using 1-ethynyl-4-nitrobenzene and iodobenzene diacetate under reflux conditions (yield: ~84%) . Alternative routes involve bromo-substituted precursors (e.g., 2-bromo-4'-nitroacetophenone) with nucleophilic substitution reactions (yield: ~79%) .
  • Step 2: Introduction of the furan-2-carbonylamino group via coupling reactions. EDC/HOBt-mediated amidation is recommended for the ester-amide bond formation, with optimized conditions (0°C to room temperature, anhydrous solvents like DMF) to minimize side reactions .
  • Purification: Silica gel column chromatography is critical for isolating the final product. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3 ratio) .

Characterization Techniques

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals for the 4-nitrophenyl group (δ ~8.2–8.4 ppm, aromatic protons) and furan ring (δ ~6.4–7.6 ppm) .
    • ¹³C NMR: Carbonyl carbons (C=O) appear at ~165–175 ppm, with nitro group carbons at ~145–150 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced Synthesis Optimization

Q: How can researchers optimize the coupling efficiency between the 4-nitrophenyl-oxoethyl and furan-carbonylamino moieties? A: Factors to optimize:

  • Reagent Selection: Use EDC/HOBt for amide bond formation to reduce racemization. Alternative coupling agents like DCC/DMAP may increase yields but require rigorous drying .
  • Solvent Effects: Anhydrous DMF or dichloromethane enhances solubility of hydrophobic intermediates .
  • Temperature Control: Maintain 0–5°C during reagent addition to suppress side reactions (e.g., hydrolysis of active esters) .
  • Catalytic Additives: Add 4-dimethylaminopyridine (DMAP, 5 mol%) to accelerate acylation .

Stability and Reactivity Analysis

Q: What stability challenges arise during storage or handling of this compound, and how can they be mitigated? A: Key considerations:

  • Hydrolysis Sensitivity: The ester and amide bonds are prone to hydrolysis in aqueous or humid conditions. Store in anhydrous environments (desiccator, argon atmosphere) .
  • Photodegradation: The nitro group may undergo photoreduction. Use amber vials and minimize light exposure during experiments .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) studies are recommended to determine decomposition temperatures (Td >150°C typically observed for similar nitroaromatics) .

Mechanistic Studies

Q: What is the proposed mechanism for the acylation step in synthesizing the furan-carbonylamino moiety? A: The reaction follows a carbodiimide-mediated mechanism:

Activation: EDC reacts with the carboxylic acid (furan-2-carbonyl chloride) to form an O-acylisourea intermediate .

Nucleophilic Attack: The amino group of the acetate ester attacks the activated carbonyl, forming the amide bond.

Byproduct Removal: HOBt stabilizes the intermediate, reducing side reactions (e.g., N-acylurea formation) .

  • Kinetic Monitoring: Use in situ IR or HPLC to track reaction progress and identify optimal reaction times .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in NMR or HRMS data between synthesis batches? A: Recommended steps:

  • Repeat Characterization: Re-run NMR/HRMS under identical conditions (solvent, temperature) .
  • Impurity Profiling: Use LC-MS to detect trace byproducts (e.g., hydrolyzed esters or unreacted starting materials) .
  • X-ray Crystallography: If crystals are obtainable, single-crystal XRD provides definitive structural confirmation .
  • Cross-Validation: Compare data with structurally similar compounds (e.g., tert-butyl 2-(4-nitrophenyl)acetate derivatives) .

Biological Activity Assessment

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Focus on mechanism-agnostic screens:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition: Test against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Binding Studies: Surface Plasmon Resonance (SPR) to measure interactions with target proteins (e.g., kinase domains) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate
Reactant of Route 2
Reactant of Route 2
[2-(4-nitrophenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate

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